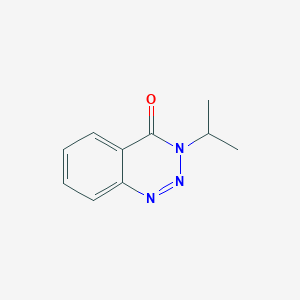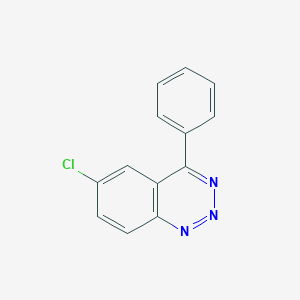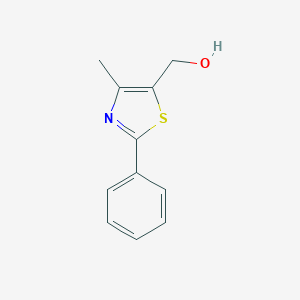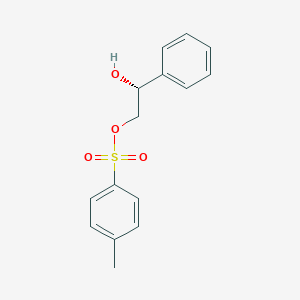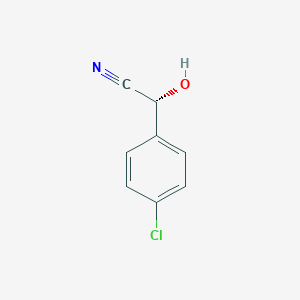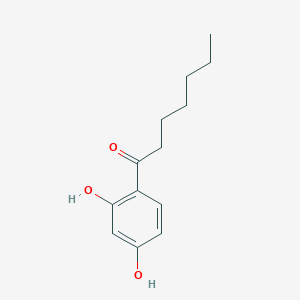
1-(2,4-Dihydroxyphenyl)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)heptan-1-one, also known as DHK, is a synthetic compound that has been the subject of scientific research for its potential therapeutic properties. DHK is a derivative of the natural compound curcumin, which is found in turmeric, a spice commonly used in Indian cuisine. DHK has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one is not well understood, but it is thought to work through a variety of pathways. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-(2,4-Dihydroxyphenyl)heptan-1-one may also work by scavenging free radicals and reducing oxidative stress. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to modulate the activity of certain enzymes that are involved in neurodegenerative processes.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cellular damage caused by free radicals. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to improve cognitive function and memory in animal models. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have anti-cancer properties, although more research is needed to fully understand this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dihydroxyphenyl)heptan-1-one has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 1-(2,4-Dihydroxyphenyl)heptan-1-one is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using 1-(2,4-Dihydroxyphenyl)heptan-1-one in laboratory experiments. It is not a natural compound, which means that its effects may not be fully understood. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(2,4-Dihydroxyphenyl)heptan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have neuroprotective effects, and more research is needed to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is 1-(2,4-Dihydroxyphenyl)heptan-1-one's anti-cancer properties. Further research is needed to fully understand this effect and to determine whether 1-(2,4-Dihydroxyphenyl)heptan-1-one could be used as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one and to determine how it can be optimized for therapeutic use.
Métodos De Síntesis
1-(2,4-Dihydroxyphenyl)heptan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The yield and purity of 1-(2,4-Dihydroxyphenyl)heptan-1-one can be optimized through careful control of reaction conditions.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxyphenyl)heptan-1-one has been the subject of numerous scientific studies for its potential therapeutic properties. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been studied for its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
27883-47-2 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)heptan-1-one |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3 |
Clave InChI |
RXDIDNDIEUCKLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
SMILES canónico |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Otros números CAS |
27883-47-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



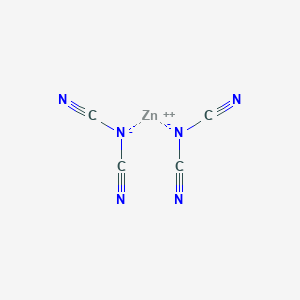
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
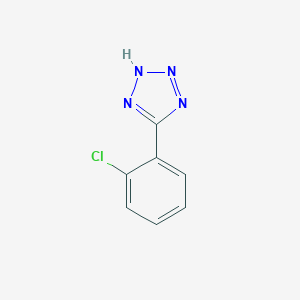
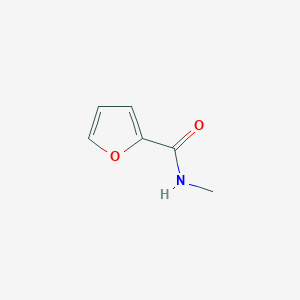
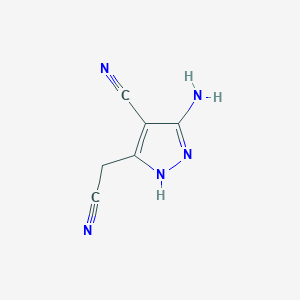
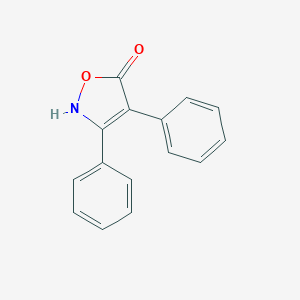
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
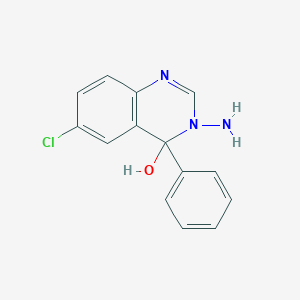
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
